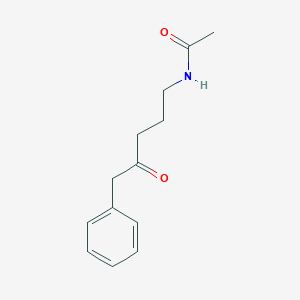
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through specific chemical reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used depending on the desired modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residues may participate in redox reactions, influencing cellular oxidative stress responses. Additionally, the peptide’s structure allows it to interact with other proteins, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cystine: The oxidized dimer form of L-cysteine.
L-Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
Uniqueness
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from simpler peptides.
This detailed article provides a comprehensive overview of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
776303-78-7 |
|---|---|
Molekularformel |
C35H47N7O7S2 |
Molekulargewicht |
741.9 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C35H47N7O7S2/c1-19(2)13-24(36)31(44)40-27(15-22-16-37-25-12-8-7-11-23(22)25)32(45)38-20(3)30(43)39-26(14-21-9-5-4-6-10-21)33(46)41-28(17-50)34(47)42-29(18-51)35(48)49/h4-12,16,19-20,24,26-29,37,50-51H,13-15,17-18,36H2,1-3H3,(H,38,45)(H,39,43)(H,40,44)(H,41,46)(H,42,47)(H,48,49)/t20-,24-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
PHUDVBHAGICVHP-PWQHOVEYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


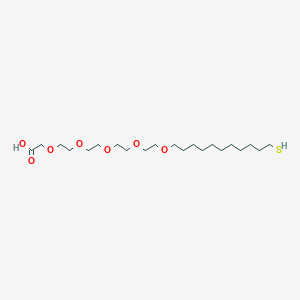
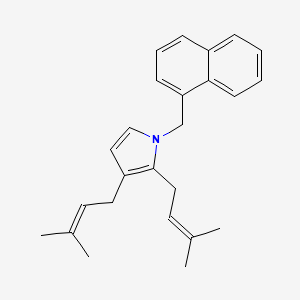
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
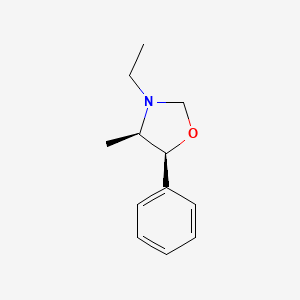
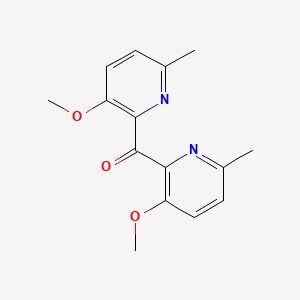
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
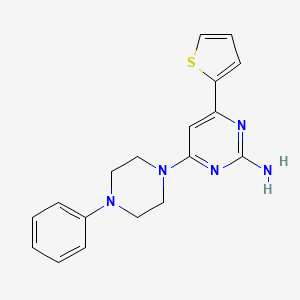
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
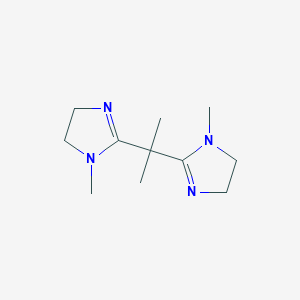
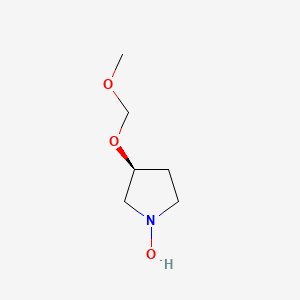
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)

